molecular formula C14H18N2O3 B2480008 N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 2270918-62-0

N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide

Cat. No. B2480008
CAS RN: 2270918-62-0
M. Wt: 262.309
InChI Key: NUDNCMRZMVNXOZ-UHFFFAOYSA-N
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Description

The compound "N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide" is a chemical entity that appears to be related to a class of compounds that include a morpholine ring and a benzamide moiety. These compounds have been studied for their potential biological activities, such as gastric prokinetic effects and anticancer properties. The morpholine ring is a common feature in pharmaceuticals, providing polar character and influencing the pharmacokinetic properties of the drugs .

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of different benzene derivatives with morpholine or its analogs. For instance, the synthesis of N-[(2-morpholinyl)alkyl]benzamides involves coupling the morpholinyl moiety with a 4-amino-5-chloro-2-methoxybenzoyl group, which is a common structure in prokinetic agents like metoclopramide and cisapride . Similarly, indazole carboxamide derivatives have been synthesized by condensation of isocyanato benzene derivatives with morpholino-substituted indazoles . These synthetic routes often result in high yields and purity, indicating a lack of significant side reactions .

Molecular Structure Analysis

The molecular structures of compounds within this class have been characterized using various analytical techniques such as NMR, mass spectrometry, and X-ray crystallography. For example, the crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined to belong to the monoclinic system with specific cell parameters . Another compound, N-((6-bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide, was found to have a triclinic crystal system with molecules stacked into a three-dimensional structure through hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups present in the molecule. The presence of the morpholine ring and the benzamide moiety suggests that these compounds could undergo reactions typical for amides, such as hydrolysis, and could participate in hydrogen bonding due to the presence of the amide bond and the morpholine nitrogen .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of the morpholine ring imparts a degree of polarity and solubility in aqueous media, which is important for biological activity. The substituents on the benzene ring, such as chloro, methoxy, and trifluoromethyl groups, can significantly affect the lipophilicity and electronic properties of the molecule, which in turn can influence the compound's biological activity and pharmacokinetics .

Scientific Research Applications

Morpholine Derivatives in Biomedical Applications

Morpholine derivatives have been extensively explored for their wide range of pharmaceutical applications, including their roles in synthesizing novel compounds with potent pharmacophoric activities. Al-Ghorbani et al. (2015) discussed the broad spectrum of pharmaceutical applications of piperazine and morpholine nucleus, highlighting the development of new methods for the synthesis of their derivatives. These derivatives have shown potential in antidepressant, anti-inflammatory, and antitumor activities, suggesting a promising area for the application of N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide in biomedical research (Al-Ghorbani et al., 2015).

Phosphorus-containing Polymers for Biomedical Use

The incorporation of phosphorus-containing organic materials, including those derived from methoxy-phenyl compounds, into polymers has garnered interest due to their biocompatibility, hemocompatibility, and resistance to protein adsorption. These properties are crucial for various biomedical applications, such as dentistry, regenerative medicine, and drug delivery. Monge et al. (2011) highlighted the significance of the 2-methacryloyloxyethyl phosphorylcholine (MPC) monomer, which bears resemblance in structural functionality to methoxy-phenyl compounds, underscoring the potential for this compound in creating biocompatible materials (Monge et al., 2011).

Analytical and Environmental Applications

The structural components of this compound suggest potential analytical applications, particularly in the development of novel ligands for environmental sensing and remediation. For instance, compounds with similar functional groups have been utilized in the analysis of antioxidants, which play a crucial role in various fields from food engineering to environmental science. Munteanu and Apetrei (2021) reviewed critical tests used to determine antioxidant activity, indicating the potential for this compound derivatives in analytical chemistry and environmental monitoring (Munteanu & Apetrei, 2021).

properties

IUPAC Name

N-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-3-14(17)15-12-5-4-11(10-13(12)18-2)16-6-8-19-9-7-16/h3-5,10H,1,6-9H2,2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDNCMRZMVNXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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